Tetrahydrolachnophyllum lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrolachnophyllum lactone is a chemical compound with the molecular formula C10H14O2 . It contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 five-membered ring, and 1 aliphatic ester .
Synthesis Analysis
The synthesis of β-lactone compounds like Tetrahydrolachnophyllum lactone involves complex biosynthetic pathways. A polyketide synthase/non-ribosomal peptide synthetase-like biosynthetic gene cluster (glo) in Streptomyces albus J1074 is used to synthesize a polyunsaturated polyketide chain . The polyketide synthase part can synthesize a polyunsaturated polyketide chain, while the downstream non-ribosomal peptide synthetase-like module incorporates a three-carbon pyruvate unit, mediating the formation of two carbon–carbon bonds between the polyketide and pyruvate to give a cyclopentane intermediate tethered on acyl carrier protein .Molecular Structure Analysis
The molecular structure of Tetrahydrolachnophyllum lactone is characterized by a total of 26 atoms, including 14 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms . It also contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 five-membered ring, and 1 aliphatic ester .Chemical Reactions Analysis
The chemical reactions involving Tetrahydrolachnophyllum lactone are complex and involve several steps. The inherent ring strain property of β-lactones could facilitate nucleophilic attack from catalytic cysteine, serine, or threonine in enzyme active sites . This makes the β-lactone moiety an ideal pharmacophore warhead targeting a wide range of enzymes such as proteases, hydrolases, and esterases .Physical And Chemical Properties Analysis
Tetrahydrolachnophyllum lactone has a molecular weight of 166.22 g/mol . It contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 five-membered ring, and 1 aliphatic ester . These properties contribute to its physical and chemical characteristics.Scientific Research Applications
Biomedicine: Controlled Drug-Release Systems
Tetrahydrolachnophyllum lactone: has been explored for its potential in creating controlled drug-release systems. These systems are designed to deliver medication at a controlled rate, ensuring consistent therapeutic levels over an extended period . The lactone’s properties may allow for the synthesis of polymers that can form part of biodegradable matrices, which are crucial in the development of such drug delivery mechanisms .
Surgical Threads
In the field of surgery, there is a demand for resorbable materials that can be used as surgical threadsTetrahydrolachnophyllum lactone could be instrumental in synthesizing polymers that are used to manufacture surgical threads that naturally decompose in the body, eliminating the need for removal and reducing the risk of infection .
Tissue Engineering Scaffolds
The development of tissue scaffolds is vital for supporting the growth and regeneration of tissuesTetrahydrolachnophyllum lactone may contribute to the creation of scaffolds that mimic the extracellular matrix, providing a structure that facilitates cell attachment and proliferation, which is essential for tissue engineering applications .
Implant Materials
Biocompatible and biodegradable materials are sought after for implantsTetrahydrolachnophyllum lactone could be used to develop polymers that serve as implant materials, offering the advantage of being broken down and absorbed by the body over time, thus reducing the need for additional surgeries .
Polymer Synthesis
The synthesis of polymers is a broad field with numerous applicationsTetrahydrolachnophyllum lactone can be a monomer in the synthesis of various polymeric structures, including those with hydroxyl or carboxyl end groups, which are important for creating functional materials with specific properties .
Biodegradable Materials
With the increasing focus on sustainability, the production of biodegradable materials is crucialTetrahydrolachnophyllum lactone could play a role in the creation of environmentally friendly materials that degrade naturally, reducing waste and pollution .
Mechanism of Action
Tetrahydrolachnophyllum lactone is a natural product extracted from the Asteraceae family
Target of Action
Research on similar compounds suggests that they may target regulatory mechanisms of tumor formation, the tumor microenvironment, tumor immunotherapy, tumor markers, and tumor stem cells .
Mode of Action
Sesquiterpene lactones, including Tetrahydrolachnophyllum lactone, are believed to interact with their targets leading to changes at the molecular level. For instance, some sesquiterpene lactones have been found to inhibit steroid aromatase activity, reducing estrone synthesis from adrenal androstenedione . This interaction could potentially lead to a reduction in tumor growth in certain types of cancer.
Biochemical Pathways
Other sesquiterpene lactones have been found to affect a variety of pathways, including those involved in inflammation, tumor growth, microbial activity, and viral effects .
Pharmacokinetics
Other sesquiterpene lactones have been found to be rapidly absorbed but slowly metabolized . This could potentially impact the bioavailability of Tetrahydrolachnophyllum lactone, affecting its efficacy.
Result of Action
Given the anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects of other sesquiterpene lactones , it is plausible that Tetrahydrolachnophyllum lactone may have similar effects.
Future Directions
The future directions for Tetrahydrolachnophyllum lactone and similar β-lactone compounds involve overcoming challenges in drug delivery and improving the efficiency of their synthesis . This includes ensuring multiple layers of protection against degradation and slow but sustained release of therapeutically effective drug concentrations . Additionally, genome-based discovery of biosynthetic gene clusters that may produce novel compounds with β-lactone rings is a promising area of research .
properties
IUPAC Name |
5-hex-2-ynyloxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-3,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUHHJBOQMXWQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCC1CCC(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.